Cyclooctane, (1-methylpropyl)-
Description
Contextual Significance in Alicyclic Hydrocarbon Chemistry
Alicyclic hydrocarbons are compounds that feature one or more rings of carbon atoms and can be either saturated (cycloalkanes) or unsaturated, but are not aromatic. uomosul.edu.iq This class of organic molecules is a cornerstone of organic chemistry, bridging the properties of linear alkanes and cyclic aromatic systems. auth.gr
The significance of Cyclooctane (B165968), (1-methylpropyl)- in this context stems from several key aspects:
Structural Complexity : Cycloalkanes with seven or more carbon atoms, including cyclooctane, are known for their conformational flexibility and the existence of multiple, low-energy conformations. uomosul.edu.iq Unlike the well-defined chair conformation of cyclohexane (B81311), cyclooctane can adopt several shapes, such as the boat-chair and boat-boat forms. The presence of a substituent like the 1-methylpropyl group adds another layer of complexity, influencing the conformational equilibrium. libretexts.org In substituted cyclohexanes, for example, larger substituents preferentially occupy equatorial positions to minimize steric hindrance. libretexts.org
Natural Occurrence and Industrial Relevance : Alicyclic hydrocarbons, often referred to as naphthenes in the petroleum industry, are significant components of crude oil. uomosul.edu.iqtaylorandfrancis.com Compounds like methylcyclopentane (B18539) and cyclohexane are found in petroleum deposits and are important precursors in the industrial synthesis of aromatic hydrocarbons through catalytic reforming. uomosul.edu.iq While this specific isomer may not be a major industrial feedstock itself, its study contributes to the broader understanding of the naphthenic fraction of petroleum.
Foundation for Synthesis : The study of simple alicyclic systems provides a foundation for the synthesis of more complex molecules. The reactions of cycloalkanes, such as dehydrogenation to form aromatic compounds or functionalization via radical reactions, are fundamental transformations in organic synthesis. uomosul.edu.iqoaepublish.com
Interdisciplinary Relevance and Research Trajectories
Research into substituted alicyclic hydrocarbons like Cyclooctane, (1-methylpropyl)- extends beyond fundamental organic chemistry, finding relevance in various interdisciplinary fields.
Current and emerging research trajectories include:
Medicinal Chemistry : Small cyclic hydrocarbon fragments are increasingly incorporated into drug candidates. researchgate.net The rigid, three-dimensional structures of alicyclic rings can serve as scaffolds or bioisosteres for other functional groups, helping to optimize the physicochemical properties of a molecule for better therapeutic performance. While this specific compound is not noted as a pharmaceutical, related structures like N-[3-(4-methoxyphenyl)-1-methylpropyl]cyclooctanamine are of interest in drug discovery. ontosight.ai
Materials Science and Petrochemistry : The thermal properties and reactivity of cycloalkanes are crucial for the petrochemical industry. Research into the behavior of these compounds under various conditions informs the development of improved fuels, lubricants, and chemical feedstocks. taylorandfrancis.com For instance, the conversion of cycloalkanes to aromatic compounds is a major industrial process. uomosul.edu.iq
Environmental Science : The widespread use of industrial chemicals has led to the presence of various synthetic compounds in the environment. The escalating use of alicyclic compounds has made them a subject of interest as potential persistent organic pollutants (POPs). nih.gov Advanced computational methods, such as deep learning and graph neural networks, are now being employed to predict the biological activity and potential hazards of these molecules based on their structure. nih.gov
Advanced Synthesis Methods : There is ongoing research into new methods for the synthesis and functionalization of cycloalkanes. This includes developing catalytic processes for creating substituted cyclic systems and photoinduced reactions that allow for the direct coupling of alkanes with other molecules under mild conditions. oaepublish.comgoogle.com These new synthetic routes provide access to novel molecular architectures for various applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
16538-89-9 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
butan-2-ylcyclooctane |
InChI |
InChI=1S/C12H24/c1-3-11(2)12-9-7-5-4-6-8-10-12/h11-12H,3-10H2,1-2H3 |
InChI Key |
WWQZOWLEGAPJPX-UHFFFAOYSA-N |
SMILES |
CCC(C)C1CCCCCCC1 |
Canonical SMILES |
CCC(C)C1CCCCCCC1 |
Origin of Product |
United States |
Stereochemical Considerations and Isomerism of 1 Methylpropyl Cyclooctane
Chiral Centers and Enantiomeric Configurations
The (1-methylpropyl)cyclooctane molecule possesses two potential chiral centers. The first is the carbon atom on the cyclooctane (B165968) ring to which the sec-butyl group is attached. The second is the methine carbon within the (1-methylpropyl) substituent itself (the carbon atom bonded to the methyl, ethyl, and cyclooctyl groups). The presence of these chiral centers means that the molecule can exist as a set of stereoisomers. scribd.com
Specifically, these chiral centers can adopt either an R or a S configuration, as defined by the Cahn-Ingold-Prelog priority rules. qmul.ac.ukqmul.ac.uk This gives rise to the possibility of four distinct stereoisomers: (1R, 2'R), (1S, 2'S), (1R, 2'S), and (1S, 2'R). The (1R, 2'R) and (1S, 2'S) isomers are enantiomers of each other, meaning they are non-superimposable mirror images. google.com Similarly, the (1R, 2'S) and (1S, 2'R) isomers constitute another enantiomeric pair.
| Chiral Center | Possible Configurations |
| C1 of Cyclooctane Ring | R or S |
| C1' of (1-methylpropyl) group | R or S |
Diastereomeric Possibilities in Substituted Cyclooctane Systems
Diastereomers are stereoisomers that are not mirror images of each other. google.com In the case of (1-methylpropyl)cyclooctane, the relationship between an isomer from the first enantiomeric pair (e.g., (1R, 2'R)) and an isomer from the second enantiomeric pair (e.g., (1R, 2'S)) is diastereomeric. Unlike enantiomers, which have identical physical properties except for the direction in which they rotate plane-polarized light, diastereomers can have different physical and chemical properties. iitk.ac.in
The concept of diastereomerism is crucial when considering substituted cyclooctane systems. The relative orientation of substituents on the ring can lead to cis and trans isomers, which are types of diastereomers. libretexts.orglibretexts.org For instance, in a disubstituted cyclooctane, if both substituents are on the same side of the ring's average plane, it is the cis isomer. If they are on opposite sides, it is the trans isomer. lumenlearning.com While (1-methylpropyl)cyclooctane itself is monosubstituted, the principles of diastereomerism become highly relevant in more complex cyclooctane derivatives.
Conformational Analysis of the Cyclooctane Ring and its Influence on Substituent Orientation
The cyclooctane ring is conformationally complex due to the existence of multiple conformers with comparable energies. wikipedia.org Unlike the well-defined chair conformation of cyclohexane (B81311), cyclooctane can adopt several low-energy conformations, with the most notable being the boat-chair and the crown conformations. wikipedia.orgtandfonline.comic.ac.uk Computational studies have shown that the boat-chair conformation is generally the most stable form. wikipedia.org
The flexible nature of the cyclooctane ring means that the (1-methylpropyl) substituent can occupy various spatial positions. msu.edu The orientation of the substituent is not fixed but is in dynamic equilibrium between different conformational states. The relative stability of these conformers is influenced by steric interactions between the substituent and the hydrogen atoms on the cyclooctane ring. saskoer.ca For instance, in a chair-like conformation, the substituent can be in a pseudo-axial or a pseudo-equatorial position. Generally, a bulky substituent like the (1-methylpropyl) group will preferentially occupy a position that minimizes steric hindrance, which is often a pseudo-equatorial orientation. msu.edu
| Cyclooctane Conformation | Relative Stability | Influence on Substituent |
| Boat-Chair | Most Stable wikipedia.org | The substituent can occupy pseudo-axial or pseudo-equatorial positions, with the latter generally being more favored to reduce steric strain. msu.edu |
| Crown | Slightly Less Stable wikipedia.org | The orientation of the substituent is dictated by the puckering of the crown-shaped ring. |
| Other (e.g., twist-boat-chair, boat-boat) | Less Stable tandfonline.com | These higher-energy conformations are part of the dynamic equilibrium and contribute to the overall conformational landscape. |
Advanced Synthetic Strategies and Mechanistic Pathways for 1 Methylpropyl Cyclooctane Formation
De Novo Chemical Synthesis Methodologies for Substituted Cyclooctanes
The direct synthesis of specifically substituted cyclooctanes such as (1-methylpropyl)cyclooctane requires sophisticated chemical strategies that can overcome the challenges of forming medium-sized rings. Modern organic synthesis has produced several innovative methods for accessing these scaffolds.
One prominent strategy involves the radical cyclization of seven-membered lactones, promoted by samarium diiodide (SmI₂–H₂O). nih.gov This method diverges from traditional 8-endo cyclizations, instead utilizing a 5-exo-trig radical cyclization. The process begins with an electron transfer from the samarium diiodide to a seven-membered lactone, generating a radical anion. This is followed by the radical attacking a tethered alkene, leading to the formation of a substituted cyclooctanol (B1193912) after quenching. nih.gov The starting lactones can be readily prepared through the Baeyer–Villiger oxidation of corresponding cyclohexanones. For instance, lactones substituted at the 7-position with alkyl groups (e.g., methyl, benzyl) have been shown to cyclize efficiently, yielding the respective substituted 1,4-cyclooctandiols with good diastereoselectivity. nih.gov
Another advanced approach is the manganese-catalyzed cascade reaction that couples diols with secondary alcohols or ketones. beilstein-journals.orgacs.org This method operates via a "hydrogen borrowing" sequence, representing an atom-economical way to form two C-C bonds at a single carbon center. acs.org An air-stable manganese pincer complex is used as the catalyst. The proposed mechanism involves the catalyst dehydrogenating both the secondary alcohol (to a ketone) and the diol (to an aldehyde). beilstein-journals.org An aldol (B89426) condensation between the resulting ketone and aldehyde forms an α,β-unsaturated ketone. Subsequent hydrogenation and isomerization steps lead to the final substituted cycloalkane. beilstein-journals.org This strategy has been successfully applied to construct cyclopentane, cyclohexane (B81311), and cycloheptane (B1346806) rings, and is a viable, though less direct, conceptual pathway for synthesizing complex cycloalkanes from simple alcohol feedstocks. acs.org
| Synthetic Method | Catalyst/Reagent | Key Reaction Type | Precursors | Product Type | Key Findings | Reference |
| Radical Cyclization | SmI₂–H₂O | 5-exo-trig Radical Cyclization | Substituted 7-membered lactones | Substituted Cyclooctanols/Diols | Provides good to excellent yields (62-93%) and good diastereoselectivity. | nih.gov |
| Cascade Reaction | Manganese Pincer Complex | Hydrogen Borrowing / Aldol Condensation | Diols and Secondary Alcohols/Ketones | Substituted Cycloalkanes | Atom-economical method using an earth-abundant metal catalyst; yields moderate to good (40-83%). | beilstein-journals.orgacs.org |
| Transannular Cyclization | Diamines | Transannular Cyclization | Cyclooctane-1,5-dione | Diazatricycloalkanes | Efficient one-pot synthesis for complex polycyclic systems. | rsc.org |
Biosynthetic and Natural Product Formation Mechanisms
Cyclooctane (B165968) rings are integral structural motifs in a variety of biologically important natural products, particularly in the terpene family. researchgate.netresearchgate.netacs.org Molecules like taxol and vinigrol (B1683060) feature complex, functionalized eight-membered carbocycles, indicating that nature has evolved sophisticated enzymatic machinery for their construction. acs.org The biosynthesis of these cyclooctanoid terpenes is a testament to the power of enzymatic control in overcoming the high activation barriers associated with forming medium-sized rings.
The formation of these rings typically involves terpene cyclases, enzymes that catalyze complex cyclization cascades from linear isoprenoid precursors like geranylgeranyl pyrophosphate. These enzymes stabilize highly reactive carbocationic intermediates within their active sites, guiding the folding of the acyclic precursor and controlling the regioselectivity and stereoselectivity of the subsequent ring-forming steps. However, the total synthesis of natural products containing cyclooctane moieties remains a significant challenge, underscoring the complexity of these biosynthetic pathways. acs.org
While these pathways demonstrate nature's ability to form cyclooctane structures, there is no specific documentation in the reviewed literature for a direct biosynthetic route to the simple alkyl-substituted compound, (1-methylpropyl)cyclooctane. The primary natural sources of simple alkanes and cycloalkanes are fossil fuels like petroleum and natural gas, which are formed from the geological decomposition of ancient marine organisms. uobaghdad.edu.iq It is conceivable that (1-methylpropyl)cyclooctane could be a minor constituent of crude oil, formed over geological timescales through non-enzymatic thermal cracking and rearrangement processes.
Industrial and Environmental Pathways of Formation: Insights from Thermochemical Transformations (e.g., Waste Plastic Pyrolysis)
The compound (1-methylpropyl)cyclooctane, a C12H24 saturated hydrocarbon, is not typically a target product of industrial synthesis. nist.govnih.gov However, it can plausibly be formed as a component of complex hydrocarbon mixtures generated during the thermochemical processing of plastic waste. Pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, is a key technology for converting plastic waste into fuels and chemical feedstocks. rsc.orgmedcraveonline.com
When polyolefin plastics such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) are subjected to pyrolysis (typically at temperatures between 400°C and 800°C), their long polymer chains break down. medcraveonline.commdpi.com This process, known as thermal cracking, generates a cascade of smaller, highly reactive radical fragments. These fragments undergo a series of complex reactions including intramolecular and intermolecular hydrogen transfer, isomerization, and cyclization.
The formation of cyclic compounds, including cycloalkanes, is a known outcome of this process. mdpi.com For example, the pyrolysis of polyethylene yields a product oil composed of aliphatic alkanes, alkenes, and aromatic hydrocarbons. mdpi.comwhiterose.ac.uk The random nature of chain scission and subsequent intramolecular radical attack can lead to the formation of various ring sizes. It is therefore highly probable that (1-methylpropyl)cyclooctane is formed as a minor, untargeted byproduct during the pyrolysis of mixed plastic waste containing polyethylene. The sec-butyl ((1-methylpropyl)-) substituent and the cyclooctane ring would arise from specific fragmentation, isomerization, and cyclization events within the complex reaction milieu of the pyrolysis reactor.
| Plastic Feedstock | Pyrolysis Conditions | Primary Product Classes | Potential for (1-methylpropyl)cyclooctane Formation | Reference |
| Polyethylene (HDPE, LDPE) | Thermal (non-catalytic) or Catalytic (e.g., Y-zeolite), 400-600°C | Aliphatic alkanes, alkenes, alkadienes, aromatic hydrocarbons | Plausible minor component in the complex aliphatic/cyclic fraction. | mdpi.comwhiterose.ac.uk |
| Polypropylene (PP) | Thermal or Catalytic, ~500°C | Aliphatic hydrocarbons (more branched alkenes than from PE) | Plausible minor component, arising from branched polymer backbone. | whiterose.ac.ukrsc.org |
| Polystyrene (PS) | Thermal or Catalytic, ~500-600°C | Aromatic hydrocarbons (styrene, oligomers) | Unlikely, as the feedstock is aromatic. | whiterose.ac.ukrsc.org |
| Mixed Plastics | Thermal or Catalytic, variable temp. | Highly complex mixture of aliphatic and aromatic hydrocarbons | Formation is possible depending on the proportion of polyolefins in the feed. | medcraveonline.comwhiterose.ac.uk |
Sophisticated Spectroscopic and Chromatographic Characterization of 1 Methylpropyl Cyclooctane
Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Fingerprinting
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification of volatile and semi-volatile compounds like (1-methylpropyl)cyclooctane. In this method, the compound is first separated from a mixture based on its boiling point and interactions with a stationary phase in a gas chromatograph. Subsequently, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), causing it to fragment in a reproducible manner. researchgate.net
The resulting mass spectrum serves as a unique "molecular fingerprint." For (1-methylpropyl)cyclooctane, the mass spectrum is characterized by a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 168, confirming its molecular weight. nih.govnist.gov The fragmentation pattern is equally informative, providing structural clues. Key fragmentation pathways for alkylcycloalkanes include the loss of the alkyl substituent and cleavage of the cyclooctane (B165968) ring.
Expected Key Fragment Ions in the Mass Spectrum of (1-methylpropyl)cyclooctane:
| m/z Value | Proposed Fragment Ion | Significance |
|---|---|---|
| 168 | [C₁₂H₂₄]⁺ | Molecular Ion |
| 111 | [C₈H₁₅]⁺ | Loss of the sec-butyl group ([M-57]⁺) |
| 83 | [C₆H₁₁]⁺ | Ring fragmentation |
| 69 | [C₅H₉]⁺ | Ring fragmentation |
| 57 | [C₄H₉]⁺ | sec-butyl cation |
This table represents predicted fragmentation based on typical alkane mass spectrometry; actual spectra are available from the NIST Mass Spectrometry Data Center. nih.gov
This distinct pattern of molecular ion and fragment peaks allows for the confident identification of (1-methylpropyl)cyclooctane in complex samples.
Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. lamission.edu These methods are instrumental in identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds to higher vibrational states. docbrown.info For a bond to be IR active, its vibration must cause a change in the molecule's dipole moment. lamission.edu The vapor-phase IR spectrum of (1-methylpropyl)cyclooctane is dominated by absorptions corresponding to carbon-hydrogen bonds, as expected for an alkane. nih.gov
Characteristic IR Absorption Bands for (1-methylpropyl)cyclooctane:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| ~2960-2950 | C-H asymmetric stretching (CH₃) | Strong |
| ~2925-2920 | C-H asymmetric stretching (CH₂) | Strong |
| ~2870-2860 | C-H symmetric stretching (CH₃) | Medium |
| ~2855-2850 | C-H symmetric stretching (CH₂) | Medium |
| ~1470-1450 | C-H bending (scissoring in CH₂) | Medium |
These values represent typical ranges for saturated hydrocarbons.
Raman Spectroscopy: Raman spectroscopy is a complementary light-scattering technique. bruker.com A laser is used to irradiate a sample, and the inelastically scattered light provides information about the vibrational modes. bruker.comnih.gov Raman is particularly sensitive to non-polar bonds with symmetric vibrations, making it ideal for studying the carbon-carbon backbone of alkanes. lamission.edu
Expected Raman Shifts for (1-methylpropyl)cyclooctane:
| Raman Shift (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| ~2850-3000 | C-H stretching | Strong |
| ~1440-1460 | CH₂ and CH₃ deformations | Medium |
The combination of IR and Raman spectra provides a complete picture of the vibrational framework of the molecule, confirming the presence of a saturated alkylcycloalkane structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. uobasrah.edu.iq It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹³C NMR Spectroscopy: In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in a molecule typically gives a single peak. masterorganicchemistry.com The (1-methylpropyl)cyclooctane molecule possesses a chiral center at the carbon where the sec-butyl group attaches to the cyclooctane ring. This chirality renders all twelve carbons in the molecule chemically non-equivalent. Therefore, the ¹³C NMR spectrum is expected to show 12 distinct signals.
Predicted ¹³C NMR Chemical Shifts for (1-methylpropyl)cyclooctane:
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| CH attached to ring | ~45-55 |
| CH₂ in sec-butyl group | ~28-35 |
| CH₃'s in sec-butyl group | ~10-25 |
These are estimated chemical shift ranges. The exact values depend on the specific conformation and solvent.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and type of hydrogen atoms. The chemical shift of each proton is influenced by its electronic environment, and spin-spin coupling between adjacent protons causes signals to split into multiplets, revealing neighboring protons. organicchemistrydata.org The spectrum of (1-methylpropyl)cyclooctane is expected to be complex due to significant signal overlap, particularly for the protons on the cyclooctane ring, which would likely appear as a broad multiplet.
Predicted ¹H NMR Signals for (1-methylpropyl)cyclooctane:
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| CH₂ (cyclooctane) | ~1.2-1.8 | Broad Multiplet |
| CH (methine) | ~1.5-2.0 | Multiplet |
| CH₂ (sec-butyl) | ~1.1-1.4 | Multiplet |
| CH₃ (doublet) | ~0.8-1.0 | Doublet |
These are estimated values; the significant overlap would require advanced 2D NMR techniques for full assignment.
Advanced Multi-Dimensional Chromatographic Techniques (e.g., GCxGC-MS) for Mixture Analysis
While GC-MS is effective, its one-dimensional separation can be insufficient for resolving the numerous isomers present in highly complex hydrocarbon mixtures, such as those found in petroleum or fuel products. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC), often coupled with a time-of-flight mass spectrometer (ToF-MS), offers vastly superior resolving power. nih.gov
In GCxGC, the effluent from a primary GC column is subjected to a second, orthogonal separation on a much shorter, faster column. This results in a structured two-dimensional chromatogram where chemically similar compounds (e.g., all C₁₂ alkylcycloalkanes) elute in specific regions. This ordered separation allows for the clear distinction of (1-methylpropyl)cyclooctane from its many isomers, such as propyl-methyl-cycloheptanes or dodecylcyclopentane, which would be difficult to separate using conventional GC. The high resolution and structured nature of GCxGC chromatograms make it an indispensable tool for detailed hydrocarbon analysis.
Table of Compound Names Mentioned
| Compound Name |
|---|
| (1-methylpropyl)cyclooctane |
| sec-butylcyclooctane |
| Propyl-methyl-cycloheptane |
| Dodecylcyclopentane |
| Benzene |
| Butane |
| 1-butene |
| trans-2-butene |
| cis-2-butene |
| Tetramethylsilane |
| Cyclohexane (B81311) |
Computational Chemistry and Theoretical Investigations of 1 Methylpropyl Cyclooctane
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to solve the electronic structure of molecules. mdpi.comarxiv.org Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic energy and structure based on the molecule's electron density. mdpi.comdamascusuniversity.edu.sy For a molecule such as (1-methylpropyl)cyclooctane, these calculations are crucial for determining its fundamental electronic properties and energetic stability.
DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a widely used tool for organic molecules. damascusuniversity.edu.sy Calculations using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or 6-311++G(2d,2p) can be employed to optimize the molecular geometry, finding the lowest energy arrangement of atoms. damascusuniversity.edu.sygrowingscience.comchemrxiv.org From these calculations, key electronic descriptors can be obtained. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. growingscience.com
Furthermore, these methods can predict various energetic properties. The standard enthalpy of formation (ΔfH°gas), which represents the energy change when the compound is formed from its constituent elements in their standard states, can be calculated. chemeo.com This value provides a measure of the molecule's intrinsic stability. By calculating the total energies of different isomers or conformers, their relative stabilities can be compared to identify the most energetically favorable structures. researchgate.net
Table 1: Calculated Physicochemical and Energetic Properties of (1-methylpropyl)cyclooctane Note: The following values are derived from computational methods, such as the Joback group contribution method, which provides estimates for thermophysical properties. chemeo.com
| Property | Calculated Value | Unit | Source Method |
|---|---|---|---|
| Standard Gibbs Free Energy of Formation (ΔfG°) | 47.97 | kJ/mol | Joback Method chemeo.com |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -254.29 | kJ/mol | Joback Method chemeo.com |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 42.69 | kJ/mol | Joback Method chemeo.com |
| Normal Boiling Point (Tboil) | 501.61 | K | Joback Method chemeo.com |
| Critical Pressure (Pc) | 2252.53 | kPa | Joback Method chemeo.com |
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
Unlike smaller, more rigid cycloalkanes such as cyclohexane (B81311), the eight-membered ring of cyclooctane (B165968) possesses significant conformational flexibility. libretexts.org This flexibility leads to a complex potential energy surface with multiple low-energy conformers and relatively small energy barriers between them. Molecular dynamics (MD) simulations are a powerful computational technique used to explore this vast conformational landscape and understand the dynamic behavior of (1-methylpropyl)cyclooctane over time. researchgate.net
MD simulations model the atomic motions of a molecule by iteratively solving Newton's equations of motion for the system. This approach allows for the simulation of how the molecule explores different shapes or conformations at a given temperature. For cyclooctane, several conformations are known to be energetically accessible, including the boat-chair, twist-boat-chair, crown, and boat-boat forms. researchgate.net The presence of a bulky (1-methylpropyl) substituent introduces additional steric considerations that influence the relative stability of these conformers.
The substituent will preferentially occupy positions that minimize steric hindrance, particularly transannular strain, which arises from interactions between atoms across the ring. libretexts.org For example, in substituted cyclohexanes, large alkyl groups strongly prefer an equatorial position to avoid destabilizing 1,3-diaxial interactions. openochem.orguobabylon.edu.iq While the geometry of cyclooctane is more complex, a similar principle applies. MD simulations can map the free energy landscape, identifying the most probable conformations and the pathways for interconversion between them. This provides a detailed picture of the molecule's structural dynamics, which is critical for understanding its physical properties and chemical reactivity.
Table 2: Predominant Conformations of the Cyclooctane Ring The relative energies and populations are significantly influenced by the position and orientation of substituents like the (1-methylpropyl) group.
| Conformation | General Description | Expected Influence of (1-methylpropyl) Substituent |
|---|---|---|
| Boat-Chair (BC) | Generally the most stable conformation for unsubstituted cyclooctane. | The substituent will favor positions that minimize steric interactions with cross-ring hydrogens. |
| Crown (C) | Highly symmetrical but often higher in energy due to torsional strain. | Substitution can increase strain, likely making this conformation less populated. |
| Twist-Chair (TC) | A flexible conformation often involved in interconversion pathways. | The substituent's dynamic motion would be critical in determining the energy of this conformer. |
| Boat-Boat (BB) | Typically a higher-energy conformation. | Steric hindrance from the substituent would likely further destabilize this form. |
Reaction Pathway Analysis and Mechanistic Predictions for Functionalization and Degradation
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the functionalization and degradation of alicyclic hydrocarbons. For (1-methylpropyl)cyclooctane, theoretical methods can be used to predict the most likely pathways for reactions such as oxidation, which is a primary degradation route for hydrocarbons. researchgate.netmdpi.com
The degradation of alkanes often proceeds via a free-radical autoxidation mechanism, which involves chain initiation, propagation, and termination steps. researchgate.net The initial and rate-determining step is typically the abstraction of a hydrogen atom to form a carbon-centered radical. The (1-methylpropyl)cyclooctane molecule contains several distinct types of carbon-hydrogen bonds: primary (–CH3), secondary (–CH2– within the ring and the substituent), and tertiary (–CH– at the point of substitution and within the substituent). The stability of the resulting radical generally follows the order tertiary > secondary > primary.
Reaction pathway analysis, often performed using DFT, can map the potential energy surface for hydrogen abstraction from each unique position by a radical species (e.g., a hydroxyl radical). By locating the transition state structures and calculating the associated activation energies for each pathway, researchers can predict the most kinetically favorable reaction sites. It is expected that the two tertiary C-H bonds would be the most susceptible to initial attack, leading to the formation of tertiary radicals. Subsequent reactions with oxygen and further radical processes would lead to the formation of hydroperoxides, alcohols, ketones, and eventually smaller, cleaved molecules, defining the degradation pathway of the compound. mdpi.com
Table 3: Predicted Relative Reactivity of C-H Bonds in (1-methylpropyl)cyclooctane Towards Radical Abstraction
| C-H Bond Type | Location on Molecule | Expected Relative Activation Energy for H-Abstraction | Predicted Reactivity |
|---|---|---|---|
| Tertiary | Cyclooctane ring (C1) | Lowest | Highest |
| Tertiary | (1-methylpropyl) group | Lowest | Highest |
| Secondary | Cyclooctane ring | Intermediate | Intermediate |
| Secondary | (1-methylpropyl) group | Intermediate | Intermediate |
| Primary | (1-methylpropyl) group | Highest | Lowest |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Alicyclic Hydrocarbons
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with a specific property or activity, such as biological effect, toxicity, or a physical property like boiling point. wikipedia.orginlibrary.uz While a QSAR model for (1-methylpropyl)cyclooctane itself would require a large dataset of similar molecules, the principles of QSAR can be applied to the broader class of alicyclic hydrocarbons to predict their properties.
Developing a QSAR model involves several steps. First, a dataset of related alicyclic hydrocarbons with known experimental values for a target property is assembled. Next, a variety of molecular descriptors are calculated for each molecule in the set. wikipedia.org These descriptors are numerical values that encode different aspects of the molecular structure. They can be categorized as:
Physicochemical: Such as the logarithm of the octanol-water partition coefficient (logP), molecular weight (MW), and molar refractivity. inlibrary.uz
Topological: Indices that describe molecular size, shape, and branching based on the 2D graph of the molecule.
Electronic: Descriptors derived from quantum chemical calculations, such as HOMO/LUMO energies, dipole moment, and partial charges on atoms. nih.gov
Finally, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical equation that links the descriptors to the observed activity. wikipedia.orgnih.gov A robust QSAR model can then be used to predict the properties of new or untested alicyclic hydrocarbons, like (1-methylpropyl)cyclooctane, based solely on their calculated descriptors. This approach is valuable for screening large numbers of compounds, prioritizing experimental testing, and designing molecules with desired properties. inlibrary.uz
Table 4: Illustrative Molecular Descriptors for QSAR Modeling of Alicyclic Hydrocarbons This table presents a hypothetical set of compounds and descriptors to demonstrate the data used in a QSAR study.
| Compound | Molecular Weight (g/mol) | logP (Calculated) | HOMO Energy (eV) | Target Property (e.g., Boiling Point, K) |
|---|---|---|---|---|
| Methylcyclopentane (B18539) | 84.16 | 2.89 | -10.8 | 345 |
| Ethylcyclohexane | 112.21 | 3.87 | -10.6 | 405 |
| Propylcycloheptane | 140.27 | 4.85 | -10.5 | 448 |
| (1-methylpropyl)cyclooctane | 168.32 | 5.72 | -10.4 | 502 (Predicted) |
Occurrence and Distribution of 1 Methylpropyl Cyclooctane in Complex Chemical Environments
Identification in Essential Oils and Botanical Extracts
A thorough review of scientific databases and research articles on the composition of essential oils and botanical extracts did not yield specific identification of (1-methylpropyl)cyclooctane. Essential oils are complex mixtures of volatile organic compounds, primarily terpenes and their derivatives, but can also contain other hydrocarbons.
While various cycloalkanes have been identified in natural products, the presence of (1-methylpropyl)cyclooctane remains unconfirmed in commonly studied essential oils. The table below lists related cyclic compounds found in some botanical sources, highlighting the general family of molecules to which (1-methylpropyl)cyclooctane belongs, though it is important to note the absence of the specific compound in these examples.
Table 1: Examples of Cyclic Compounds Identified in Essential Oils
| Compound Family | Specific Compound Example | Botanical Source (Example) |
|---|---|---|
| Monocyclic Terpenes | Limonene | Citrus species |
| Bicyclic Terpenes | α-Pinene | Pinus species |
This table illustrates the types of cyclic compounds found in nature and is not indicative of the presence of (1-methylpropyl)cyclooctane.
Characterization as a Volatile Organic Compound (VOC) in Biological Samples
(1-methylpropyl)cyclooctane falls into the category of volatile organic compounds (VOCs) due to its hydrocarbon structure and likely volatility. VOCs are emitted by a vast array of biological sources, including plants, animals, and microorganisms. However, specific detection of (1-methylpropyl)cyclooctane as a biogenic VOC in biological samples such as breath, sweat, or tissue is not documented in the available scientific literature.
Metabolic processes in organisms can produce a wide variety of hydrocarbons, and it is plausible that trace amounts of substituted cycloalkanes could be generated. The table below provides a general classification of VOCs from biological sources.
Table 2: General Classes of Biogenic Volatile Organic Compounds
| Class of Compound | Example | Common Biological Source |
|---|---|---|
| Terpenoids | Isoprene | Plants |
| Alkanes | Pentane | Human Breath (Lipid Peroxidation) |
| Alcohols | Ethanol | Microbial Fermentation |
This table provides a general overview of biogenic VOCs; (1-methylpropyl)cyclooctane is not a commonly reported compound in this context.
Presence in Environmental Matrices and Industrial Byproducts
The presence of (1-methylpropyl)cyclooctane in environmental matrices such as air, water, or soil, and as an industrial byproduct, is not well-documented. Anthropogenic sources are significant contributors of a wide range of hydrocarbons to the environment, primarily from the processing and combustion of fossil fuels.
Petroleum products contain a complex mixture of alkanes, cycloalkanes, and aromatic compounds. It is conceivable that substituted cyclooctanes, including (1-methylpropyl)cyclooctane, could be minor components of crude oil or refined petroleum products. Consequently, they may be present in environments contaminated by these sources or as byproducts of industrial processes involving hydrocarbons. However, specific monitoring data for this compound is scarce.
Table 3: Potential Sources of Anthropogenic Hydrocarbons in the Environment
| Source Category | Examples of Emitted Hydrocarbons |
|---|---|
| Fossil Fuel Combustion | Alkanes, Aromatic Compounds (e.g., Benzene) |
| Industrial Solvents | Toluene, Xylene |
This table indicates general sources of hydrocarbon emissions; specific data for (1-methylpropyl)cyclooctane is not available.
Emerging Research Areas and Analytical Methodologies for Trace Detection of 1 Methylpropyl Cyclooctane
Development of Advanced Sensor Technologies for Volatile Organic Compound Profiling
The profiling of VOCs is a critical analytical task in environmental monitoring, medical diagnostics, and industrial process control. The development of advanced sensor technologies is moving beyond traditional laboratory-based methods towards rapid, sensitive, and field-deployable systems. For a compound like (1-methylpropyl)cyclooctane, which belongs to the broader class of saturated hydrocarbons, several innovative sensor technologies are being adapted and refined.
These emerging sensor technologies often rely on novel materials that interact with VOCs, leading to a measurable change in their physical or chemical properties. Research in this area is focused on enhancing the sensitivity and selectivity of these materials for specific target analytes or classes of compounds.
Detailed Research Findings:
Current research into advanced sensor technologies for VOCs like (1-methylpropyl)cyclooctane is exploring a variety of sensing principles. Metal-oxide semiconductor (MOS) sensors, for instance, are being engineered with nanostructured materials to increase their surface area and, consequently, their sensitivity to low concentrations of hydrocarbons. The operating temperature of these sensors can be optimized to enhance selectivity towards larger alkanes and cycloalkanes.
Another promising avenue is the use of polymer-based sensors. In these devices, the absorption of VOC molecules into a polymer film causes a change in its mass, volume, or electrical properties. Quartz crystal microbalances (QCMs) coated with specific polymers can detect minute mass changes, offering high sensitivity. The selection of the polymer is crucial for achieving selectivity towards nonpolar compounds such as (1-methylpropyl)cyclooctane.
Optical sensors, utilizing principles like surface plasmon resonance (SPR) or fluorescence quenching, are also being developed. These sensors can provide rapid and highly sensitive detection. For a compound like (1-methylpropyl)cyclooctane, the challenge lies in developing a recognition element that selectively interacts with it to produce a distinct optical signal.
| Sensor Type | Principle of Operation | Potential for (1-methylpropyl)cyclooctane Detection |
| Metal-Oxide Semiconductor (MOS) | Change in conductivity upon gas adsorption | High sensitivity, with selectivity tunable by operating temperature. |
| Polymer-based (e.g., QCM) | Change in mass or electrical properties upon gas absorption | Selectivity can be tailored by polymer choice for nonpolar hydrocarbons. |
| Optical (e.g., SPR) | Change in optical properties upon molecular interaction | High sensitivity, requires development of specific recognition elements. |
Integration into Multi-Analyte Chemo-Sensory Arrays
While individual sensors can be optimized for a specific compound, the real power for complex sample analysis lies in the integration of multiple sensors into chemo-sensory arrays, often referred to as "electronic noses." These arrays consist of several different sensors that exhibit partial and overlapping selectivity to a range of VOCs. The combined response pattern of the array provides a unique "fingerprint" for a specific analyte or mixture of analytes.
For the detection of (1-methylpropyl)cyclooctane in a complex matrix, such as ambient air or industrial emissions, a multi-analyte chemo-sensory array would be highly beneficial. It would not only help in identifying the presence of the target compound but also in distinguishing it from other structurally similar hydrocarbons that might be present.
The data generated by these arrays are typically analyzed using pattern recognition algorithms, such as principal component analysis (PCA) or artificial neural networks (ANN), to classify and quantify the analytes. The development of these algorithms is as crucial as the development of the sensor hardware itself.
Illustrative Data for a Hypothetical Chemo-Sensory Array:
The following table illustrates the type of response data that could be generated from a hypothetical chemo-sensory array exposed to (1-methylpropyl)cyclooctane and two other similar hydrocarbons. The values represent the normalized sensor response.
| Sensor Element | (1-methylpropyl)cyclooctane | n-Dodecane | sec-Butylcyclohexane |
| Polymer A Coated QCM | 0.85 | 0.75 | 0.80 |
| MOS at 300°C | 0.65 | 0.70 | 0.60 |
| Carbon Nanotube Sensor | 0.90 | 0.88 | 0.92 |
| Optical Sensor with Cavitand | 0.40 | 0.25 | 0.35 |
Methodological Advancements in Ultra-Trace Detection and Quantification
Achieving ultra-trace detection and precise quantification of (1-methylpropyl)cyclooctane requires sophisticated analytical methodologies that can overcome challenges related to its low volatility and potential for matrix interference. The gold standard for such analyses is typically Gas Chromatography coupled with Mass Spectrometry (GC-MS).
Recent advancements in this field are focused on improving sample preparation and introduction techniques to enhance sensitivity and reduce detection limits. Techniques such as solid-phase microextraction (SPME) and thermal desorption (TD) are being refined to pre-concentrate volatile and semi-volatile compounds from a sample matrix before their introduction into the GC-MS system.
For a compound with a molecular weight like (1-methylpropyl)cyclooctane, optimizing the stationary phase of the GC column is critical for achieving good chromatographic separation from other hydrocarbons. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the unambiguous identification of the compound, even in complex mixtures.
Key Performance Metrics of Advanced Analytical Methods:
The table below summarizes typical performance metrics that could be expected from advanced analytical methods for the ultra-trace detection of a compound like (1-methylpropyl)cyclooctane. These values are illustrative and would need to be determined experimentally.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| SPME-GC-MS | 0.1 - 1.0 pg/L | 0.3 - 3.0 pg/L | > 0.99 |
| TD-GC-HRMS | 10 - 100 fg/L | 30 - 300 fg/L | > 0.995 |
Further research in this area is also exploring two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS). This powerful technique offers significantly enhanced separation capabilities and sensitivity, making it ideal for the analysis of complex hydrocarbon mixtures where isomers and other closely related compounds need to be resolved and quantified at ultra-trace levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
